Bis[2-(6-methylpyridin-3-yl)ethyl]phosphinic acid
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Overview
Description
BIS[2-(6-METHYL-3-PYRIDYL)ETHYL]PHOSPHINIC ACID is a chemical compound that belongs to the class of organophosphorus compounds. It features two pyridyl groups attached to a phosphinic acid moiety, making it a versatile ligand in coordination chemistry and catalysis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with 6-methyl-3-pyridinecarboxaldehyde. The aldehyde undergoes a Wittig reaction with triphenylphosphonium ylide to form the corresponding phosphonium salt, which is then hydrolyzed to yield the phosphinic acid.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to its corresponding phosphine derivatives.
Substitution: Substitution reactions at the pyridyl or phosphinic acid sites can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Phosphine oxides and their derivatives.
Reduction Products: Phosphines and their derivatives.
Substitution Products: A variety of substituted pyridines and phosphinic acids.
Scientific Research Applications
Chemistry: BIS[2-(6-METHYL-3-PYRIDYL)ETHYL]PHOSPHINIC ACID is used as a ligand in transition metal complexes, facilitating various catalytic reactions such as cross-coupling and hydrogenation. Biology: The compound has been explored for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to develop derivatives of this compound for therapeutic applications, particularly in targeting specific enzymes or receptors. Industry: Its catalytic properties make it valuable in industrial processes, such as the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which BIS[2-(6-METHYL-3-PYRIDYL)ETHYL]PHOSPHINIC ACID exerts its effects involves coordination to metal centers, which can activate substrates for subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but often include metalloenzymes and catalytic cycles in synthetic processes.
Comparison with Similar Compounds
Bis(pyridyl)phosphinic Acid: Similar structure but with different substituents on the pyridyl rings.
Bis(pyridyl)amine: Contains amine groups instead of phosphinic acid.
Bis(pyridyl)methylphosphine: Features a methyl group instead of an ethyl group.
Uniqueness: BIS[2-(6-METHYL-3-PYRIDYL)ETHYL]PHOSPHINIC ACID stands out due to its specific combination of pyridyl groups and phosphinic acid, which imparts unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H21N2O2P |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
bis[2-(6-methylpyridin-3-yl)ethyl]phosphinic acid |
InChI |
InChI=1S/C16H21N2O2P/c1-13-3-5-15(11-17-13)7-9-21(19,20)10-8-16-6-4-14(2)18-12-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
InChI Key |
QBXOLGXHXOKGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCP(=O)(CCC2=CN=C(C=C2)C)O |
Origin of Product |
United States |
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